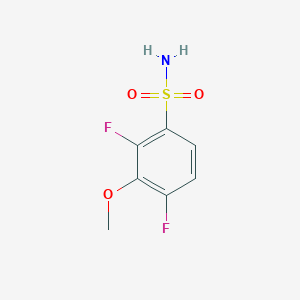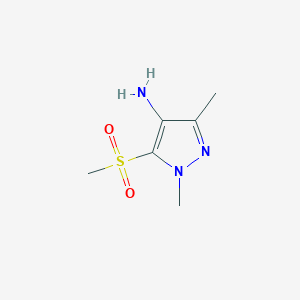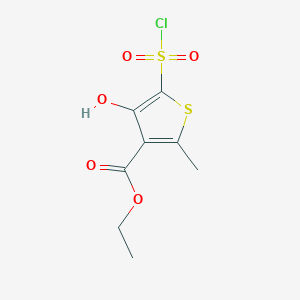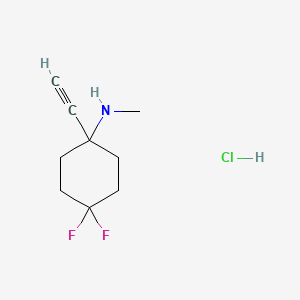
1-ethynyl-4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethynyl-4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride is a chemical compound with a unique structure that includes an ethynyl group, two fluorine atoms, and a methylated amine group attached to a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethynyl-4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride typically involves multiple steps:
Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring with the desired substituents. This can be achieved through cyclization reactions using appropriate starting materials.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride or other fluorinating agents.
Addition of the Ethynyl Group: The ethynyl group is introduced through alkynylation reactions, typically using acetylene derivatives and suitable catalysts.
Methylation of the Amine Group: The amine group is methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-ethynyl-4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group or the ethynyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or alkanes.
Substitution: Formation of substituted amines or alkynes.
科学的研究の応用
1-ethynyl-4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
作用機序
The mechanism of action of 1-ethynyl-4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, while the fluorine atoms can enhance binding affinity through electronic effects. The methylated amine group can interact with hydrogen bond donors or acceptors, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride: Lacks the ethynyl group, resulting in different reactivity and applications.
1-ethynylcyclohexan-1-amine hydrochloride: Lacks the fluorine atoms, affecting its binding affinity and electronic properties.
N-methylcyclohexan-1-amine hydrochloride: Lacks both the ethynyl and fluorine groups, making it less versatile in chemical reactions.
Uniqueness
1-ethynyl-4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H14ClF2N |
|---|---|
分子量 |
209.66 g/mol |
IUPAC名 |
1-ethynyl-4,4-difluoro-N-methylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H13F2N.ClH/c1-3-8(12-2)4-6-9(10,11)7-5-8;/h1,12H,4-7H2,2H3;1H |
InChIキー |
OLOHMMXKQYEDEM-UHFFFAOYSA-N |
正規SMILES |
CNC1(CCC(CC1)(F)F)C#C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-({3-[(6-azidohexyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13467531.png)
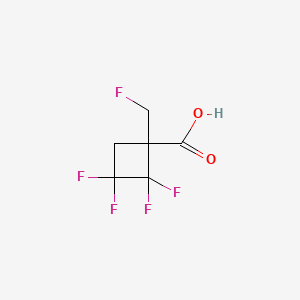

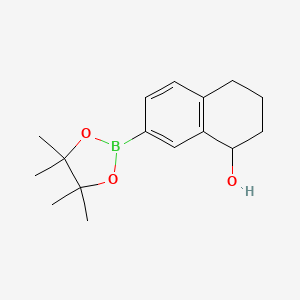
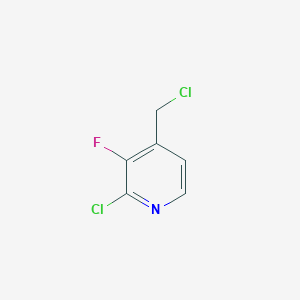
![3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione](/img/structure/B13467564.png)
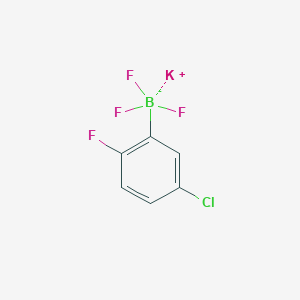
![1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13467575.png)
![[3-(Dimethoxymethyl)pyridin-2-yl]methanol](/img/structure/B13467579.png)
![Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13467582.png)
![Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B13467583.png)
